N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c1-4-25-12-6-5-10(7-17-12)14-19-13(26-21-14)8-18-15(23)11-9-22(2)20-16(11)24-3/h5-7,9H,4,8H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSGNLKHDHBYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Motifs and Heterocyclic Systems
Pyrazole Carboxamide Derivatives
- Target Compound : Contains a 1,2,4-oxadiazole ring, which is electron-deficient due to its two nitrogen atoms, enhancing metabolic stability compared to simpler heterocycles.
- Compounds (3a–3p): Feature pyrazole carboxamides with chloro, cyano, and aryl substituents. These electron-withdrawing groups (e.g., Cl, CN) contrast with the target’s electron-donating methoxy/ethoxy groups, affecting electronic distribution and reactivity .
- Compound : 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide shares a pyrazole-carboxamide backbone but lacks the oxadiazole moiety. The 6-chloropyridyl group may reduce solubility compared to the target’s 6-ethoxypyridinyl substituent .
Oxadiazole vs. Isoxazole Systems
- Compound (N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide): Replaces the 1,2,4-oxadiazole with a 1,2-oxazole (isoxazole).
Substituent Effects on Physicochemical Properties
- Ethoxy vs.
Implications for Bioactivity
While biological data for the target compound are absent in the evidence, structural analogs provide insights:
- Electron-Deficient Rings (Oxadiazole) : Often associated with kinase inhibition or antimicrobial activity due to strong dipole interactions .
- Lipophilic Substituents (Ethoxy): May enhance bioavailability but risk off-target effects compared to polar groups like cyano .
- Molecular Docking () : Pyrazole carbothioamides showed affinity for enzyme active sites, suggesting the target’s oxadiazole could similarly engage in hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
